molecular formula C22H24N4O3S B2430041 N-(4-methylpyrimidin-2-yl)-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide CAS No. 1024333-97-8

N-(4-methylpyrimidin-2-yl)-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide

Cat. No.: B2430041
CAS No.: 1024333-97-8
M. Wt: 424.52
InChI Key: GGLUXGJEGBAVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyrimidin-2-yl)-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-9-10-23-21(24-14)25-30(28,29)17-7-5-16(6-8-17)26-15(2)11-18-19(26)12-22(3,4)13-20(18)27/h5-11H,12-13H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLUXGJEGBAVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=CC4=C3CC(CC4=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylpyrimidin-2-yl)-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cell proliferation inhibition. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrimidine ring and an indole derivative. The synthesis typically involves multi-step reactions that allow for the introduction of the sulfonamide group, which is crucial for its biological activity.

Structural Features

The compound features:

  • A pyrimidine ring (4-methylpyrimidin-2-yl)
  • An indole moiety (2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)
  • A benzenesulfonamide group , which enhances solubility and biological interaction.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrimidine and sulfonamide have been shown to inhibit various protein kinases involved in cell cycle regulation, such as CDK4 and CDK6. These kinases are critical targets in cancer therapy due to their role in cell proliferation.

Case Study:
In a study examining the effects of pyrimidine-based compounds on cancer cell lines, it was found that certain derivatives could effectively reduce cell viability in human lung cancer cells (A549). The IC50 values for these compounds ranged from 2.12 μM to 6.75 μM across different assays, indicating potent antitumor activity .

The proposed mechanism involves:

  • Inhibition of Protein Kinases: By targeting CDK pathways, the compound may disrupt the cell cycle.
  • Induction of Apoptosis: Certain studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Properties: Some derivatives have shown activity against bacterial strains like Escherichia coli and Staphylococcus aureus, although this is secondary to their primary antitumor effects .

Data Table: Biological Activity Summary

Activity TypeTarget/OrganismIC50 Value (μM)References
AntitumorA549 (Lung Cancer)2.12 - 6.75
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

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